N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a thiolation reaction, where a thiol group is added to the oxadiazole ring. Finally, the cyclohexyl group is attached via an acylation reaction, where the acetamide moiety is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The thiophene ring can also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: This compound has a similar structure but with an ethylamine linkage instead of the oxadiazole ring.
Thiophene derivatives: Compounds with thiophene rings are known for their diverse biological activities and are often used in medicinal chemistry.
Oxadiazole derivatives: These compounds are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the combination of the cyclohexyl group, thiophene ring, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the oxadiazole ring, in particular, is significant as it can enhance the compound’s stability and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(19-14)11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFNZSIIBJYPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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